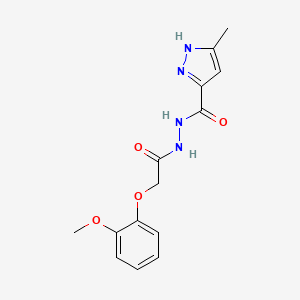
2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide (MPHPCA) is a novel small molecule inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that has been linked to a variety of diseases, including cancer, neurological disorders, and diabetes. MPHPCA has been studied extensively in recent years due to its potential to inhibit LSD1 and thus provide therapeutic benefit in these diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide is based on its ability to inhibit LSD1. LSD1 is a histone demethylase that is involved in epigenetic regulation. 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide binds to the active site of LSD1 and inhibits its activity, thus preventing the demethylation of histones and the subsequent regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide depend on its ability to inhibit LSD1. In cancer, 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide has been shown to inhibit tumor growth and metastasis by inhibiting LSD1-mediated epigenetic regulation. In neurological disorders, 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide has been shown to modulate the expression of genes involved in neuronal development and plasticity, thus providing potential therapeutic benefit. In diabetes, 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide has been shown to inhibit the activity of glucose-6-phosphatase, thus providing potential therapeutic benefit.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide in lab experiments is its ability to inhibit LSD1. This makes it an ideal tool for studying the role of LSD1 in various diseases. Additionally, 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide is highly soluble in water, making it easy to work with in a laboratory setting. However, there are some limitations to using 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide in lab experiments. For example, it is not very stable and can degrade over time. Additionally, its solubility can be affected by pH, temperature, and other factors.
Direcciones Futuras
There are many potential future directions for research on 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide. For example, further research could be done to better understand the mechanism of action of 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide and to develop more efficient and reproducible synthesis methods. Additionally, further research could be done to explore the potential therapeutic applications of 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide in various diseases, such as cancer, neurological disorders, and diabetes. Finally, further research could be done to optimize the solubility and stability of 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide, as well as to develop more effective delivery systems.
Métodos De Síntesis
2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide can be synthesized using a two-step procedure. The first step involves the reaction of 2-methoxy-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide with 2-methoxyphenol in the presence of a base. This reaction produces the desired 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide as the major product. The second step involves the purification of the product by column chromatography. This two-step procedure has been shown to be highly efficient and reproducible, yielding a high purity product suitable for further research.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide has been studied extensively in recent years due to its potential to inhibit LSD1 and thus provide therapeutic benefit in various diseases. In particular, 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide has been studied in the context of cancer, neurological disorders, and diabetes. In cancer, 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide has been shown to inhibit tumor growth and metastasis by inhibiting LSD1-mediated epigenetic regulation. In neurological disorders, 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide has been shown to modulate the expression of genes involved in neuronal development and plasticity, thus providing potential therapeutic benefit. In diabetes, 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide has been shown to inhibit the activity of glucose-6-phosphatase, thus providing potential therapeutic benefit.
Propiedades
IUPAC Name |
N'-[2-(2-methoxyphenoxy)acetyl]-5-methyl-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-9-7-10(16-15-9)14(20)18-17-13(19)8-22-12-6-4-3-5-11(12)21-2/h3-7H,8H2,1-2H3,(H,15,16)(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBVWQGRGKUVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-methoxyphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431684.png)
![2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B6431685.png)
![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6431687.png)
![6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6431705.png)
![N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B6431713.png)
![N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B6431719.png)
![4-(dimethylsulfamoyl)-N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431721.png)
![N'-[(1Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6431731.png)
![3,4,5-triethoxy-N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431737.png)
![N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B6431738.png)
![N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B6431742.png)
![N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6431747.png)
![7-[(3-bromophenyl)methyl]-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431758.png)
![2-[(E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B6431766.png)